
Sertaconazole
概述
描述
塞替康唑是一种属于咪唑类抗真菌药物。它主要用于治疗皮肤感染,如足癣、股癣和体癣。 塞替康唑有多种剂型,包括乳膏、凝胶和阴道片 . 该化合物以其广谱抗真菌活性而闻名,对多种真菌病原体有效,包括念珠菌、马拉色菌和皮肤癣菌 .
准备方法
合成路线和反应条件
塞替康唑的合成涉及几个关键步骤:
苯并噻吩环的形成: 合成始于苯并噻吩环的形成,它是色氨酸中发现的吲哚环的硫类似物.
氯原子的引入: 氯原子被引入苯并噻吩环中以增强该化合物的抗真菌活性.
咪唑环的连接: 然后通过一系列涉及各种试剂和催化剂的反应将咪唑环连接到苯并噻吩环上.
工业生产方法
塞替康唑的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:
化学反应分析
反应类型
塞替康唑会发生几种类型的化学反应,包括:
氧化: 塞替康唑可以被氧化形成各种氧化产物.
还原: 该化合物也可以在特定条件下发生还原反应.
常用试剂和条件
氧化剂: 反应中常用的氧化剂包括过氧化氢和高锰酸钾.
还原剂: 硼氢化钠等还原剂用于还原反应.
催化剂: 钯碳等催化剂用于促进取代反应.
主要形成的产物
科学研究应用
Pharmacological Properties
Sertaconazole is an imidazole derivative that exhibits potent antifungal activity against a wide range of pathogens, including dermatophytes, yeasts, and opportunistic fungi. Its mechanism of action involves the inhibition of ergosterol biosynthesis, leading to increased cell membrane permeability and subsequent fungal cell death . Additionally, this compound has shown efficacy against bacteria and protozoa, expanding its therapeutic potential beyond antifungal applications .
Treatment of Vulvovaginal Candidiasis
This compound is notably effective in treating vulvovaginal candidiasis. A clinical study involving 188 patients demonstrated that this compound had a significantly lower relapse rate (10.6%) compared to fluconazole (29.9%) and clotrimazole (20%) after treatment . The study highlighted the drug's ability to achieve high cure rates while maintaining a favorable safety profile.
Treatment Group | Cure Rate | Relapse Rate |
---|---|---|
This compound | 58.5% | 10.6% |
Fluconazole | 53.0% | 29.9% |
Clotrimazole | Not specified | 20% |
Efficacy in Skin Disorders
A meta-analysis comparing this compound 2% cream with other topical treatments for skin disorders indicated that this compound was superior in managing conditions such as seborrheic dermatitis . The odds ratio for treatment success with this compound was found to be 1.95, indicating a significantly higher likelihood of positive outcomes compared to alternative therapies.
Antitumor Potential
Recent research has uncovered this compound's potential as an anticancer agent, particularly in non-small cell lung cancer (NSCLC). Studies indicate that this compound can trigger proapoptotic autophagy in cancer cells, inhibiting cell proliferation and migration through the modulation of specific signaling pathways like Stat3 .
Cancer Type | Mechanism | Effect |
---|---|---|
Non-Small Cell Lung Cancer | Induces apoptosis via autophagy | Inhibits proliferation and migration |
Safety Profile
This compound is characterized by low systemic absorption when applied topically, which minimizes potential side effects compared to systemic antifungals . Clinical trials have consistently reported good tolerability among patients using this compound for various indications.
作用机制
相似化合物的比较
类似化合物
酮康唑: 另一种具有类似作用机制的咪唑类抗真菌剂.
克霉唑: 一种广泛使用的抗真菌剂,它也抑制麦角固醇的合成.
咪康唑: 一种具有广谱活性的咪唑类抗真菌剂.
塞替康唑的独特性
塞替康唑的独特性在于其苯并噻吩环,这增强了其在真菌细胞膜上形成孔的能力 . 这种结构特征使其与其他咪唑类抗真菌剂区分开来,并有助于其强大的抗真菌活性 .
生物活性
Sertaconazole is a broad-spectrum antifungal agent primarily used for the treatment of superficial mycoses. It has garnered attention not only for its antifungal properties but also for its anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various clinical settings, and relevant case studies.
This compound exhibits its antifungal activity through several mechanisms:
- Disruption of Fungal Cell Wall : this compound binds to nonsterol lipids in the fungal cell wall, increasing permeability and leading to cell lysis. This action is concentration-dependent, displaying both fungistatic and fungicidal properties depending on the dosage used .
- Inhibition of Proinflammatory Cytokines : Research indicates that this compound activates the p38 mitogen-activated protein kinase pathway, which subsequently induces cyclooxygenase-2 (COX-2) and the release of prostaglandin E2 (PGE2). This mechanism is linked to its anti-inflammatory effects, as this compound reduces the release of proinflammatory cytokines in keratinocytes and human peripheral blood mononuclear cells (PBMCs) .
Antifungal Efficacy
This compound has demonstrated significant antifungal activity against various pathogens:
- Spectrum of Activity : It is effective against dermatophytes (e.g., Trichophyton, Epidermophyton, Microsporum), yeasts (e.g., Candida, Cryptococcus), and some Gram-positive bacteria. In clinical isolates, this compound maintains efficacy even against strains with reduced susceptibility to other azoles .
- Minimum Inhibitory Concentrations (MICs) : The geometric MIC for dermatophytes ranges from 0.06 to 1 µg/mL, indicating strong antifungal potency. For instance, it shows fungicidal activity against Candida spp. with minimum fungicidal concentrations ranging from 0.5 to 64 µg/mL .
Clinical Studies and Meta-Analyses
A meta-analysis evaluated the effectiveness of this compound 2% cream compared to other topical treatments for seborrheic dermatitis (SD). Key findings include:
- Patient Outcomes : The analysis included eight studies with a total of 788 patients. This compound was associated with a significantly higher rate of mild severity index (SI) scores at 28 days post-treatment compared to controls (odds ratio [OR] = 1.95) and a lower frequency of moderate or severe SI scores (OR = 0.51) at the same interval .
Treatment Group | Mild SI (%) | Moderate/Severe SI (%) | Patient Satisfaction (%) |
---|---|---|---|
This compound 2% | 83.3 | 16.7 | 90 |
Tacrolimus 0.03% | 80 | 20 | 83.3 |
- Efficacy Over Time : At baseline, 80% of patients treated with this compound had moderate SI; however, this decreased significantly over the treatment period, demonstrating its effectiveness in managing symptoms .
Case Studies
Several case studies have illustrated the clinical utility of this compound:
- Seborrheic Dermatitis : In a study involving patients with seborrheic dermatitis treated with this compound cream, a notable improvement was observed in symptom severity within four weeks, with no significant adverse effects reported .
- Vaginal Candidiasis : A single-dose this compound vaginal ovule was effective in eradicating Candida spp., achieving clinical cure rates between 65% and 100% across various trials .
属性
IUPAC Name |
1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99592-39-9 (Nitrate) | |
Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048551 | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 6.37e-03 g/L | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sertaconazole interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Sertaconazole may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, inhibit purine uptake, and impair triglyceride and/or phospholipid biosynthesis. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
99592-32-2 | |
Record name | Sertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99592-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sertaconazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sertaconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[(7-Chlorobenzo[b]thien-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72W71I16EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sertaconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015284 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。